JNJ-6640: A Technical Guide to PurF Inhibition and Disruption of Purine Biosynthesis in Mycobacterium tuberculosis
JNJ-6640: A Technical Guide to PurF Inhibition and Disruption of Purine Biosynthesis in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-77066640 (JNJ-6640) is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme PurF, the initial and rate-limiting step in the de novo purine (B94841) biosynthesis pathway. This pathway is essential for the synthesis of purine nucleotides, which are critical for DNA and RNA synthesis, cellular energy, and signaling. By targeting PurF, JNJ-6640 effectively disrupts purine biosynthesis, leading to bactericidal activity against Mtb, including drug-resistant strains. This technical guide provides an in-depth overview of the mechanism of action of JNJ-6640, detailed experimental protocols for assessing its activity, and a summary of its key quantitative data.
Introduction: The De Novo Purine Biosynthesis Pathway as a Therapeutic Target
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The metabolic pathways essential for Mtb survival and replication represent a rich source of potential drug targets. One such critical pathway is the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides from simple precursors.[1]
This pathway consists of a series of enzymatic steps, with the first and committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase, encoded by the purF gene.[2] This enzyme, also known as amidophosphoribosyltransferase (ATase), catalyzes the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA), utilizing glutamine as the amine donor.[2] The essentiality of the de novo purine pathway for Mtb survival, coupled with differences between the mycobacterial and human orthologs, makes PurF an attractive target for selective inhibition.[3]
JNJ-6640: A Potent Inhibitor of Mtb PurF
JNJ-6640 is a first-in-class small molecule inhibitor identified through phenotypic screening that demonstrates potent bactericidal activity against Mycobacterium tuberculosis.[3] Subsequent target deconvolution and biochemical studies have confirmed that JNJ-6640 selectively inhibits Mtb PurF.[4] While not a clinical candidate itself due to metabolic instability, JNJ-6640 serves as a valuable chemical tool for validating the de novo purine biosynthesis pathway as a druggable target in Mtb.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-6640, highlighting its potent anti-tubercular activity and selectivity for Mtb PurF.
Table 1: In Vitro Activity of JNJ-6640 against Mycobacterium tuberculosis
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC90) | 8.6 nM | [5] |
| Minimum Bactericidal Concentration (MBC99.9) | 140 nM | [5] |
| Intracellular IC50 (THP-1 macrophages) | 26.1 nM | [5] |
Table 2: Enzymatic Inhibition Data for JNJ-6640
| Enzyme | IC50 | Reference |
| Mycobacterium tuberculosis PurF | 1 nM | [5] |
Signaling Pathway: The De Novo Purine Biosynthesis Pathway in M. tuberculosis
The de novo purine biosynthesis pathway is a fundamental metabolic process that builds purine nucleotides from basic precursors. The pathway begins with the conversion of Ribose-5-phosphate to PRPP, which is then converted to PRA by PurF, the target of JNJ-6640. A series of subsequent enzymatic reactions leads to the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of PurF inhibitors like JNJ-6640.
Mtb PurF Enzyme Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)
This assay measures the activity of Mtb PurF by coupling the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
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Recombinant Mtb PurF enzyme
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5-phosphoribosyl-1-pyrophosphate (PRPP)
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L-glutamine
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Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
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Coupling Enzymes: Pyrophosphatase, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)
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Phosphoenolpyruvate (PEP)
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NADH
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JNJ-6640 or other test compounds
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384-well microplate
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Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
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Prepare Reagent Mix: In the assay buffer, prepare a master mix containing L-glutamine (final concentration 2 mM), PEP (final concentration 1 mM), NADH (final concentration 0.2 mM), pyrophosphatase (final concentration 1 U/mL), PK (final concentration 2 U/mL), and LDH (final concentration 2 U/mL).
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Compound Dispensing: Add 1 µL of JNJ-6640 (in various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.
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Enzyme Addition: Add 20 µL of a solution containing recombinant Mtb PurF in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
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Reaction Initiation: Add 20 µL of a solution containing PRPP (final concentration 0.5 mM) in the reagent mix to each well to initiate the reaction.
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Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 30 minutes using a microplate reader. The rate of NADH oxidation is directly proportional to the PurF activity.
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Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Purine Biosynthesis Assay ([14C]-Hypoxanthine Incorporation Assay)
This assay measures the impact of PurF inhibition on the overall purine biosynthesis in whole Mtb cells by quantifying the incorporation of a radiolabeled purine precursor.
Materials:
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Mycobacterium tuberculosis H37Rv culture
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Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80
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[14C]-Hypoxanthine
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JNJ-6640 or other test compounds
-
96-well microplate
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Scintillation vials and scintillation fluid
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Scintillation counter
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Glass fiber filters
Procedure:
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Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).
-
Compound Treatment: Dilute the Mtb culture to an OD600 of 0.1 in fresh 7H9 broth. Add 100 µL of the diluted culture to the wells of a 96-well plate. Add JNJ-6640 at various concentrations (or DMSO for control) and incubate for 24 hours at 37°C.
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Radiolabeling: Add [14C]-Hypoxanthine to each well to a final concentration of 1 µCi/mL. Incubate for an additional 24 hours at 37°C.
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Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters with 70% ethanol (B145695) to remove unincorporated radiolabel.
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Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Determine the percent inhibition of [14C]-hypoxanthine incorporation for each compound concentration compared to the DMSO control. Calculate the IC50 value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of Mtb PurF inhibitors.
References
- 1. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
